molecular formula C8H7F3O2 B12080606 2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol

2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol

Cat. No.: B12080606
M. Wt: 192.13 g/mol
InChI Key: MLAADGVBWILCGW-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol is an organic compound that features a phenol ring substituted with difluoromethyl, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol typically involves the introduction of difluoromethyl and fluoro groups onto a phenol ring. One common method is the difluoromethylation of phenolic compounds using difluoromethylating reagents such as ClCF₂H. The reaction conditions often involve the use of metal catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while nucleophilic substitution can result in the replacement of the methoxy or fluoro groups with other functional groups .

Scientific Research Applications

2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds, while the fluoro and methoxy groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)-3-fluoro-4-hydroxy-phenol
  • 2-(Difluoromethyl)-3-chloro-4-methoxy-phenol
  • 2-(Trifluoromethyl)-3-fluoro-4-methoxy-phenol

Uniqueness

2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol is unique due to the specific combination of difluoromethyl, fluoro, and methoxy groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications .

Properties

Molecular Formula

C8H7F3O2

Molecular Weight

192.13 g/mol

IUPAC Name

2-(difluoromethyl)-3-fluoro-4-methoxyphenol

InChI

InChI=1S/C8H7F3O2/c1-13-5-3-2-4(12)6(7(5)9)8(10)11/h2-3,8,12H,1H3

InChI Key

MLAADGVBWILCGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)O)C(F)F)F

Origin of Product

United States

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